molecular formula C24H25N3O B14453735 2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol CAS No. 73518-63-5

2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol

Cat. No.: B14453735
CAS No.: 73518-63-5
M. Wt: 371.5 g/mol
InChI Key: XWQKXHTXLKWLSR-UHFFFAOYSA-N
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Description

2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol is a complex organic compound known for its unique structure and diverse applications. This compound features a phenol group, a piperazine ring, and a methylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol typically involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. The mixture is stirred at room temperature for one hour, resulting in an orange precipitate. This precipitate is then filtered and washed with methanol to obtain the pure imine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process described above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions

2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, and various oxidizing and reducing agents depending on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, free radical bromination at the benzylic position can lead to the formation of brominated derivatives .

Scientific Research Applications

2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol is unique due to its combination of a phenol group, a piperazine ring, and a methylphenyl group. This unique structure contributes to its diverse range of chemical reactions and applications, setting it apart from other similar compounds.

Properties

CAS No.

73518-63-5

Molecular Formula

C24H25N3O

Molecular Weight

371.5 g/mol

IUPAC Name

2-[[4-[4-(2-methylphenyl)piperazin-1-yl]phenyl]iminomethyl]phenol

InChI

InChI=1S/C24H25N3O/c1-19-6-2-4-8-23(19)27-16-14-26(15-17-27)22-12-10-21(11-13-22)25-18-20-7-3-5-9-24(20)28/h2-13,18,28H,14-17H2,1H3

InChI Key

XWQKXHTXLKWLSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=CC=C(C=C3)N=CC4=CC=CC=C4O

Origin of Product

United States

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